(2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity
The compound (2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C18H20N2O3S, with a molecular weight of approximately 356.45 g/mol. The structure includes a dimethoxyphenyl moiety and an imidazole derivative, which are known for their diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In a study examining the effects on lipopolysaccharide (LPS)-induced inflammation in murine models, it was found to significantly reduce the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-κB signaling pathways .
Anticancer Activity
Preliminary investigations into the anticancer properties of similar compounds have shown promise in inhibiting tumor cell proliferation. The mechanism may involve apoptosis induction in cancer cells and inhibition of angiogenesis. Specific studies need to be conducted to ascertain the efficacy of this compound against various cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Kinases : Compounds with similar structures have been reported to inhibit key protein kinases involved in cell signaling pathways.
- Modulation of G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs can lead to downstream effects that modulate cellular responses, including inflammation and cell proliferation .
Study 1: Anti-inflammatory Activity
In a controlled study, mice were treated with the compound prior to LPS exposure. Results indicated a marked decrease in serum levels of inflammatory markers compared to controls. Histopathological analysis showed reduced tissue damage in treated groups .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-7-4-5-8-15(14)13-26-20-21-11-12-22(20)19(23)16-9-6-10-17(24-2)18(16)25-3/h4-10H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOZXPUUUYKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.